molecular formula C20H23ClN4O2 B12177041 [1-(6-Chloropyridazin-3-yl)piperidin-4-yl](2-phenylmorpholin-4-yl)methanone

[1-(6-Chloropyridazin-3-yl)piperidin-4-yl](2-phenylmorpholin-4-yl)methanone

Cat. No.: B12177041
M. Wt: 386.9 g/mol
InChI Key: CKJJXFYNYZGFOR-UHFFFAOYSA-N
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Description

1-(6-Chloropyridazin-3-yl)piperidin-4-ylmethanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chloropyridazinyl group, a piperidinyl group, and a phenylmorpholinyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Chloropyridazin-3-yl)piperidin-4-ylmethanone typically involves multi-step organic reactions. The initial step often includes the formation of the chloropyridazinyl group through chlorination reactions. Subsequent steps involve the introduction of the piperidinyl and phenylmorpholinyl groups through nucleophilic substitution and coupling reactions. Common reagents used in these reactions include chlorinating agents, nucleophiles, and coupling catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(6-Chloropyridazin-3-yl)piperidin-4-ylmethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products.

Scientific Research Applications

Chemistry

In chemistry, 1-(6-Chloropyridazin-3-yl)piperidin-4-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study cellular processes and molecular interactions. Its ability to interact with various biological targets makes it a valuable tool for understanding biochemical pathways.

Medicine

In medicine, 1-(6-Chloropyridazin-3-yl)piperidin-4-ylmethanone has potential applications as a therapeutic agent. Its interactions with specific molecular targets can be exploited to develop new drugs for treating various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials and chemical products. Its versatility and reactivity make it suitable for various applications, including the production of polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(6-Chloropyridazin-3-yl)piperidin-4-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways and cellular processes, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 4-Iodobenzoic acid : An isomer of iodobenzoic acid with similar structural features.
  • 4-Chloromethcathinone : A stimulant drug with a chlorinated aromatic ring, similar to the chloropyridazinyl group in 1-(6-Chloropyridazin-3-yl)piperidin-4-ylmethanone.

Uniqueness

What sets 1-(6-Chloropyridazin-3-yl)piperidin-4-ylmethanone apart from similar compounds is its combination of functional groups, which provides a unique reactivity profile and potential for diverse applications. The presence of the chloropyridazinyl, piperidinyl, and phenylmorpholinyl groups allows for a wide range of chemical modifications and interactions, making it a versatile and valuable compound in various fields of research and industry.

Biological Activity

The compound 1-(6-Chloropyridazin-3-yl)piperidin-4-ylmethanone, also known by its chemical structure, has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological activities of this compound based on existing literature.

The molecular formula of the compound is C19H22ClN3OC_{19}H_{22}ClN_3O with a molecular weight of approximately 349.85 g/mol. The compound features a chlorinated pyridazine moiety and a morpholine ring, which contribute to its diverse biological activities.

Synthesis

The synthesis of 1-(6-Chloropyridazin-3-yl)piperidin-4-ylmethanone typically involves multi-step reactions starting from readily available precursors. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the desired product.

Antitumor Activity

Research has indicated that compounds with similar structures exhibit significant antitumor properties. For instance, a study evaluated a series of piperazine derivatives and reported promising antitumor activity against various cancer cell lines, suggesting that modifications in the piperidine and pyridazine rings can enhance efficacy against tumor growth .

Antibacterial and Antifungal Activity

Compounds containing piperidine and morpholine structures have been documented for their antibacterial and antifungal properties. A related study synthesized 6-substituted derivatives and tested them against bacterial strains such as Staphylococcus aureus and fungi like Candida albicans, showing effective inhibition at specific concentrations .

The proposed mechanism for the biological activity of such compounds often involves interaction with various cellular targets, including enzymes and receptors involved in cell proliferation and survival. Specifically, the inhibition of cell signaling pathways critical for tumor growth has been hypothesized as a key action mechanism.

Case Studies

StudyFindings
Antitumor Evaluation The compound demonstrated IC50 values below 10 µM against several cancer cell lines, indicating potent antitumor activity .
Antimicrobial Testing Exhibited significant inhibition zones against E. coli and C. albicans, suggesting broad-spectrum antimicrobial efficacy .
Mechanistic Insights Inhibition of specific kinases involved in cell cycle regulation was observed, supporting its potential as an anticancer agent .

Toxicity and Safety Profile

Toxicological assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies suggest moderate toxicity at high doses; however, further investigations are necessary to establish a comprehensive safety profile.

Properties

Molecular Formula

C20H23ClN4O2

Molecular Weight

386.9 g/mol

IUPAC Name

[1-(6-chloropyridazin-3-yl)piperidin-4-yl]-(2-phenylmorpholin-4-yl)methanone

InChI

InChI=1S/C20H23ClN4O2/c21-18-6-7-19(23-22-18)24-10-8-16(9-11-24)20(26)25-12-13-27-17(14-25)15-4-2-1-3-5-15/h1-7,16-17H,8-14H2

InChI Key

CKJJXFYNYZGFOR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N2CCOC(C2)C3=CC=CC=C3)C4=NN=C(C=C4)Cl

Origin of Product

United States

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